3-Adamantan-1-yl-imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Adamantan-1-yl-imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione typically involves the cyclization of adamantyl-containing ureas with oxalyl chloride under mild conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified by recrystallization from ethanol . Another method involves the reaction of adamantane with hydantoin in fuming nitric acid, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Adamantan-1-yl-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can introduce various functional groups into the adamantane moiety .
Scientific Research Applications
3-Adamantan-1-yl-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a molecular probe.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-Adamantan-1-yl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as ion channels and enzymes. The adamantane moiety enhances the compound’s ability to bind to these targets, leading to its biological effects. For example, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, inhibiting their activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
3-(Adamantan-1-yl)-2-thiohydantoin: Similar structure but contains a sulfur atom, exhibiting different biological activities.
1-(Adamantan-1-yl)imidazolidine-2,4,5-trione: Contains an additional oxygen atom, leading to variations in its chemical reactivity and biological properties.
Uniqueness
3-Adamantan-1-yl-imidazolidine-2,4-dione is unique due to its specific combination of the adamantane moiety and the imidazolidine-2,4-dione core. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .
Properties
IUPAC Name |
3-(1-adamantyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNZPDKGVPJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.